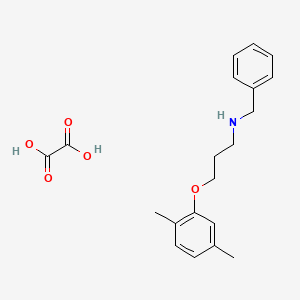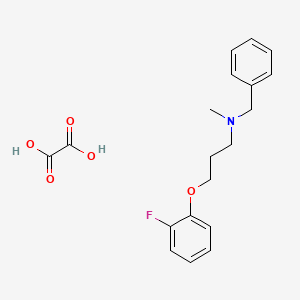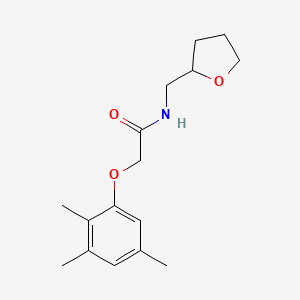![molecular formula C17H24FNO5 B4042355 1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042355.png)
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
Overview
Description
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to a dimethylpiperidine ring. The addition of oxalic acid enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base to form an intermediate ester. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like acetone and catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in binding to biological molecules, affecting their pathways and processes .
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine: A stereoisomer with similar structural features but different spatial arrangement.
2-(4-Fluorophenoxy)acetic acid: A related compound with a simpler structure, lacking the piperidine ring.
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine stands out due to its unique combination of a fluorophenoxy group and a dimethylpiperidine ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO.C2H2O4/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15;3-1(4)2(5)6/h3-6,12-13H,7-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGHASXQPLTFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)F)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,5-triethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4042286.png)
![8-[2-(4-Chloro-2,6-dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4042290.png)
![2-[(2-chloro-6-nitrophenyl)thio]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4042294.png)
![2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042302.png)
![methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4042308.png)



![5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4042339.png)

![1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042347.png)
![[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl] 3-acetamidobenzoate](/img/structure/B4042348.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B4042372.png)
